

Technical Guide: Solubility Profile of Cyclopropyl(3-methoxyphenyl)methanone

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | Cyclopropyl(3-methoxyphenyl)methanone |
| Cat. No.: | B034386 |

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of **Cyclopropyl(3-methoxyphenyl)methanone**. Due to the limited availability of public, quantitative solubility data for this specific compound, this guide focuses on its predicted solubility based on its chemical structure and outlines a detailed experimental protocol for its precise determination.

Introduction and Molecular Structure Analysis

Cyclopropyl(3-methoxyphenyl)methanone is an aryl cyclopropyl ketone. Its molecular structure is paramount to understanding its solubility. The structure consists of:

- A cyclopropyl ring: A small, strained, nonpolar aliphatic group.
- A carbonyl group (ketone): A polar functional group capable of acting as a hydrogen bond acceptor.
- A phenyl ring (benzene ring): A large, nonpolar, aromatic group.
- A methoxy group (-OCH₃): A moderately polar ether group attached to the phenyl ring.

The interplay between the large nonpolar surface area (phenyl and cyclopropyl groups) and the polar regions (ketone and methoxy groups) dictates the compound's solubility profile. According

to the principle of "like dissolves like," the molecule is expected to exhibit moderate to good solubility in solvents that can interact favorably with both its polar and nonpolar domains.

Predicted Solubility in Organic Solvents

Based on its structure, a qualitative solubility profile can be predicted. The presence of the ketone and methoxy groups suggests that polar aprotic solvents and some polar protic solvents will be effective. The significant nonpolar character from the aromatic and cyclopropyl rings indicates good solubility in nonpolar and weakly polar solvents.

Table 1: Predicted Qualitative Solubility of **Cyclopropyl(3-methoxyphenyl)methanone**

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---------------|---|----------------------|---|
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Strong dipole-dipole interactions with the ketone and methoxy groups. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the ketone's oxygen, but the large nonpolar region may limit high solubility. |
| Weakly Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | Balances polarity to interact with the ketone with the ability to solvate the nonpolar rings. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to High | Van der Waals forces can effectively solvate the large nonpolar phenyl and cyclopropyl moieties. [1] |
| Aqueous | Water | Low / Insoluble | The large, nonpolar hydrocarbon structure dominates, making it hydrophobic. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The Shake-Flask Method, as referenced in OECD Guideline 105, is a robust and widely accepted technique for determining the solubility of a substance.[2][3][4]

Objective: To determine the saturation mass concentration of **Cyclopropyl(3-methoxyphenyl)methanone** in a given solvent at a controlled temperature.

Materials:

- **Cyclopropyl(3-methoxyphenyl)methanone** (high purity)
- Selected organic solvent(s) (analytical grade)
- Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)
- Thermostatically controlled shaker or water bath
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Calibrated analytical balance
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

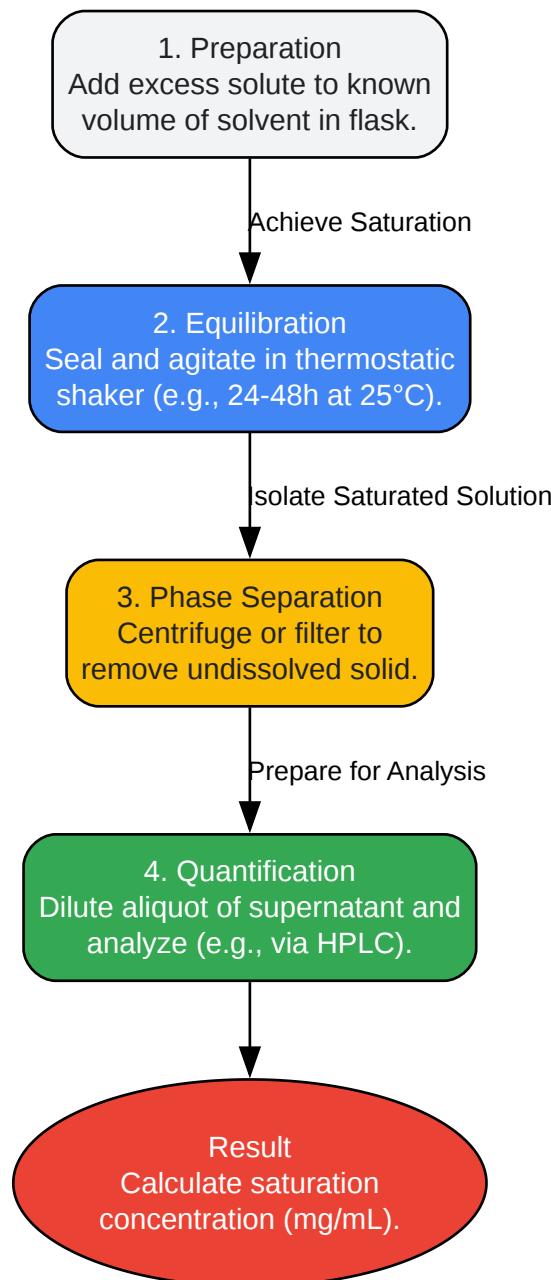
Methodology:

- Preparation: An excess amount of the solid compound is added to a flask containing a known volume of the solvent.^[5] Adding a 5-fold excess relative to the estimated solubility is a common practice to ensure saturation is achieved.^[4]
- Equilibration: The flasks are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period to allow the system to reach equilibrium.^[6] A preliminary test can help determine the necessary time, but 24 to 48 hours is typical.^{[4][7]}
- Phase Separation: After equilibration, the flasks are left stationary at the test temperature to allow undissolved solid to settle. The saturated solution is then carefully separated from the excess solid. This is typically achieved by:
 - Centrifugation: The sample is centrifuged at high speed to pellet the solid.
 - Filtration: The supernatant is filtered through a membrane filter (e.g., 0.45 µm PTFE) that is compatible with the solvent.

- Quantification:
 - An aliquot of the clear, saturated solution is carefully removed and diluted with a known volume of the solvent.
 - The concentration of the diluted sample is determined using a pre-calibrated analytical method (e.g., HPLC).
 - The final solubility is calculated by applying the dilution factor and is typically expressed in units of mg/mL or mol/L.

Visualized Workflows and Relationships

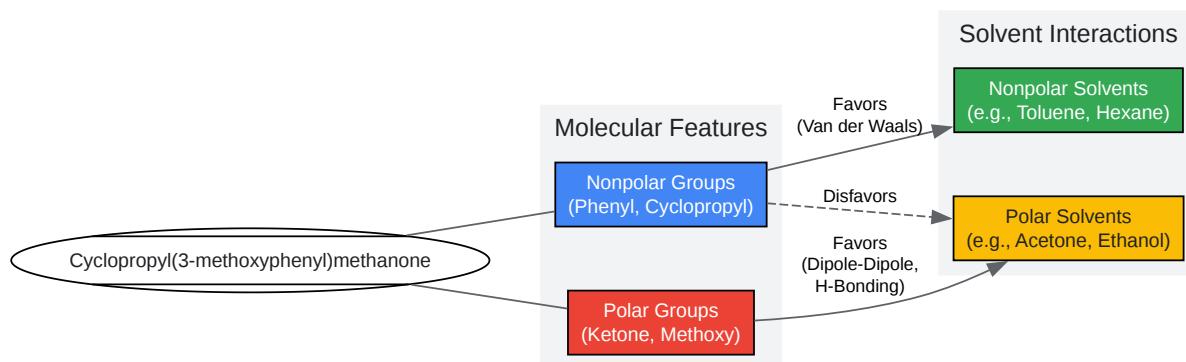
Diagram 1: Experimental Workflow



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Caption: Shake-Flask method for quantitative solubility determination.

Diagram 2: Structure-Solubility Relationship



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Caption: Influence of molecular features on solvent compatibility.

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